molecular formula C8H12ClN B7944814 alpha-Phenylethylamine hydrochloride CAS No. 20938-48-1

alpha-Phenylethylamine hydrochloride

Cat. No.: B7944814
CAS No.: 20938-48-1
M. Wt: 157.64 g/mol
InChI Key: YEHGSOZIZRABBU-UHFFFAOYSA-N
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Description

Alpha-Phenylethylamine hydrochloride: is an organic compound that belongs to the class of phenethylamines. It is a hydrochloride salt form of alpha-phenylethylamine, which is a naturally occurring monoamine alkaloid and trace amine. This compound is known for its stimulant effects on the central nervous system and is found in various organisms and foods, such as chocolate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most straightforward synthetic procedure for the preparation of alpha-phenylethylamine involves the reductive amination of acetophenone. This reaction typically uses ammonia and hydrogen in the presence of a catalyst to yield alpha-phenylethylamine . Another method is the Leuckart reaction, which uses ammonium formate .

Industrial Production Methods: Industrial production of alpha-phenylethylamine hydrochloride often involves large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Alpha-phenylethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces secondary or tertiary amines.

    Substitution: Produces various substituted phenethylamines.

Comparison with Similar Compounds

Uniqueness: Alpha-phenylethylamine hydrochloride is unique due to its specific binding affinity to TAAR1 and its role in modulating neurotransmitter levels without the potent addictive properties seen in some of its analogs .

Properties

IUPAC Name

1-phenylethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.ClH/c1-7(9)8-5-3-2-4-6-8;/h2-7H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHGSOZIZRABBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13437-79-1, 20938-48-1
Record name 1-Phenylethylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13437-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylamine, alpha-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020938481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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